molecular formula C15H8BrClO2 B282033 (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone

(5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No. B282033
M. Wt: 335.58 g/mol
InChI Key: OGCHQXXWWILPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone, also known as BCF, is a chemical compound that has been widely studied for its potential applications in scientific research. BCF is a synthetic compound that belongs to the benzofuranone family and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its selective binding to the TRPV1 ion channel. This binding leads to the activation of the channel and the subsequent influx of calcium ions into the cell. This influx of calcium ions can have a range of physiological effects, including the activation of signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
(5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone has been shown to have a range of biochemical and physiological effects. These effects include the regulation of ion channel function, the modulation of neurotransmitter release, and the regulation of gene expression. (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone has also been shown to have potential applications in the treatment of pain, inflammation, and other conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone in lab experiments is its selectivity for the TRPV1 ion channel. This selectivity allows researchers to study the function of this channel in isolation and without interference from other ion channels. However, one of the limitations of using (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone is its potential toxicity. (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone. One area of research involves the development of new synthetic methods for producing (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone and related compounds. Another area of research involves the identification of new applications for (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone in scientific research and medicine. Finally, there is a need for further research on the safety and toxicity of (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone, particularly in relation to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves a multi-step process that begins with the preparation of 4-chlorobenzophenone. This compound is then reacted with 5-bromo-2-furoic acid in the presence of a base to produce the intermediate product (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanol. This intermediate is then oxidized to produce the final product, (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone. The synthesis of (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

(5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone has a range of potential applications in scientific research. One of the most promising areas of research involves the use of (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone as a tool for studying the function of ion channels. Ion channels are proteins that are responsible for the regulation of ion flow across cell membranes. (5-Bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone has been shown to selectively bind to a specific type of ion channel, known as the transient receptor potential vanilloid 1 (TRPV1) channel. This binding can be used to study the function of this channel and its role in various physiological processes.

properties

Molecular Formula

C15H8BrClO2

Molecular Weight

335.58 g/mol

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C15H8BrClO2/c16-11-3-6-13-10(7-11)8-14(19-13)15(18)9-1-4-12(17)5-2-9/h1-8H

InChI Key

OGCHQXXWWILPDG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl

Origin of Product

United States

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